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Introduction

2,2'-Pyridil, with the systematic IUPAC name 1,2-di(pyridin-2-yl)ethane-1,2-dione, is a
heterocyclic compound with the chemical formula C12HsN202.[1][2] Its structural characteristics,
particularly the spatial arrangement of its pyridine rings and carbonyl groups, are of significant
interest in the fields of coordination chemistry, materials science, and drug design. This
technical guide provides a detailed analysis of the molecular structure of 2,2'-Pyridil, based on
seminal crystallographic studies.

Molecular Structure

The foundational understanding of the three-dimensional structure of 2,2'-Pyridil comes from a
single-crystal X-ray diffraction study. This analysis revealed that the molecule is not planar but
rather consists of two essentially planar pyridine-carbonyl fragments. The most striking feature
of its conformation is the significant dihedral angle between these two planes, which has been
determined to be 83°.[3] This twisted arrangement has profound implications for the molecule's
steric and electronic properties, influencing its ability to act as a ligand and its potential for
intermolecular interactions.

The crystal structure of 2,2'-Pyridil is monoclinic, with the space group P21/n.[3] The unit cell
parameters are a = 6.41 A, b =13.03 A, and ¢ = 12.79 A, with a B angle of 99.5°.[3]
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Data Presentation: Structural Parameters

The following tables summarize the key intramolecular bond lengths and angles determined
from the crystal structure analysis.

Bond Length (A)
C(1) - C(1) 1.54
C(1) - C(2) 1.47
C(1) - O(1) 1.21
C(2)-N 1.34
C(2)-C(3) 1.39
C@R)-C4) 1.38
C() - C(5) 1.38
C(5) - C(6) 1.38
C(6) - N 1.35
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Angle Degree (°)
O(1) - C(1) - C(1) 121
O(1) - C(1) - C(2) 120
C(1) - C(1) - C(2) 119
C(1)-C(2)-N 117
C(1) - C(2) - C(3) 124
N - C(2) - C(3) 119
C(2) - N - C(6) 118
C(2) - C(3) - C(4) 119
C(3) - C(4) - C(5) 120
C(4) - C(5) - C(6) 119
C(5) - C(6) - N 123

Note: The values are averaged for the two chemically equivalent halves of the molecule.

Experimental Protocols

The structural data presented herein were obtained through single-crystal X-ray diffraction. The
following is a detailed methodology representative of the techniques employed for the structure
determination of small organic molecules like 2,2'-Pyridil in the mid-20th century.

1. Crystal Preparation: Single crystals of 2,2'-Pyridil were grown by slow evaporation from an
ethanol solution. A suitable crystal, with dimensions of approximately 0.5 mm, was selected for
data collection.

2. Data Collection:

 Instrumentation: A Weissenberg camera was used for the initial determination of the unit cell
parameters and space group, using Cu Ka radiation.
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e Procedure: Three-dimensional intensity data were collected using the multiple-film equi-
inclination Weissenberg technique. A series of photographs were taken by rotating the crystal
about its principal axes. The intensities of the diffraction spots were estimated visually by
comparison with a calibrated set of spots.

3. Structure Determination and Refinement:
o Data Correction: The raw intensity data were corrected for Lorentz and polarization factors.

e Phase Problem: The signs of the structure factors were initially determined using Patterson
and heavy-atom methods where applicable, followed by the interpretation of three-
dimensional Patterson maps.

o Electron Density Maps: A three-dimensional electron density map was calculated using the
determined phases and the observed structure factor amplitudes. This map revealed the
positions of the non-hydrogen atoms.

o Refinement: The atomic coordinates and thermal parameters were refined using the method
of least squares. This iterative process minimized the difference between the observed and
calculated structure factors. Early stages of refinement were likely performed on an IBM 704
mainframe computer.

Mandatory Visualization

The following diagram illustrates the chemical structure of 2,2'-Pyridil.
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Chemical Structure of 2,2'-Pyridil

Click to download full resolution via product page

Caption: 2D representation of the 2,2'-Pyridil molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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